molecular formula C18H24BrNO5 B12276006 Ethyl (2E)-3-(3-bromo-2-{[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]oxy}phenyl)-2-propenoate

Ethyl (2E)-3-(3-bromo-2-{[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]oxy}phenyl)-2-propenoate

Cat. No.: B12276006
M. Wt: 414.3 g/mol
InChI Key: PCYUHKIETPMZRS-MDZDMXLPSA-N
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Description

Ethyl (2E)-3-(3-bromo-2-{[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]oxy}phenyl)-2-propenoate is a brominated propenoate ester derivative featuring a tert-butoxycarbonyl (Boc)-protected aminoethyloxy substituent. This compound’s structure integrates three key components:

  • Propenoate ester backbone: The ethyl (2E)-2-propenoate group provides a reactive α,β-unsaturated ester system, enabling conjugate addition reactions or cyclization pathways.
  • Bromo-substituted phenyl ring: The 3-bromo substituent on the phenyl ring enhances electrophilic aromatic substitution reactivity and influences steric/electronic properties.
  • Boc-protected aminoethyloxy group: The Boc group serves as a protective moiety for the amine, improving stability during synthesis and modulating solubility .

This compound is of interest in medicinal and synthetic chemistry, particularly for designing bioactive molecules or intermediates requiring controlled release of amines via deprotection.

Properties

Molecular Formula

C18H24BrNO5

Molecular Weight

414.3 g/mol

IUPAC Name

ethyl (E)-3-[3-bromo-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]prop-2-enoate

InChI

InChI=1S/C18H24BrNO5/c1-5-23-15(21)10-9-13-7-6-8-14(19)16(13)24-12-11-20-17(22)25-18(2,3)4/h6-10H,5,11-12H2,1-4H3,(H,20,22)/b10-9+

InChI Key

PCYUHKIETPMZRS-MDZDMXLPSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C(=CC=C1)Br)OCCNC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C=CC1=C(C(=CC=C1)Br)OCCNC(=O)OC(C)(C)C

Origin of Product

United States

Biological Activity

Ethyl (2E)-3-(3-bromo-2-{[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]oxy}phenyl)-2-propenoate, with the molecular formula C18H24BrNO5C_{18}H_{24}BrNO_5 and a molecular weight of 414.3 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC18H24BrNO5
Molecular Weight414.3 g/mol
IUPAC NameEthyl (E)-3-[3-bromo-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]prop-2-enoate
PurityTypically 95%

This compound exhibits multiple mechanisms of action that may contribute to its biological effects:

  • Phosphodiesterase Inhibition : The compound has been noted for its potential to inhibit phosphodiesterase type IV (PDE4), which is involved in the breakdown of cyclic AMP (cAMP). Increased levels of cAMP can lead to various physiological effects, including anti-inflammatory responses and bronchodilation, making it relevant for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Muscarinic Receptor Antagonism : It also acts as an antagonist at muscarinic acetylcholine receptors (mAChRs), which are implicated in various physiological processes including bronchial smooth muscle contraction. This antagonism can alleviate symptoms associated with respiratory diseases .

Pharmacological Applications

The compound's dual action as a PDE4 inhibitor and mAChR antagonist suggests its potential utility in:

  • Anti-inflammatory Treatments : Particularly for conditions like asthma and COPD where inflammation plays a critical role.
  • Allergic Reactions : Its ability to modulate immune responses may be beneficial in treating allergic rhinitis and atopic dermatitis.

Study on PDE4 Inhibition

A study published in the Journal of Medicinal Chemistry reported that compounds similar to this compound exhibited significant PDE4 inhibitory activity. These findings highlight the potential for this compound in developing new therapeutic agents for inflammatory diseases .

Respiratory Disease Models

In preclinical models of asthma, compounds with similar structures demonstrated efficacy in reducing airway hyperresponsiveness and inflammation. The modulation of cAMP levels through PDE4 inhibition was identified as a key mechanism .

Clinical Implications

Research indicates that the pharmacological profile of this compound could lead to new treatment strategies for chronic respiratory diseases by combining anti-inflammatory effects with bronchodilation .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of compounds with similar structures to exhibit anticancer properties. For instance, derivatives of ethyl esters have been investigated for their ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Ethyl (2E)-3-(3-bromo-2-{[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]oxy}phenyl)-2-propenoate may serve as a lead compound in the development of novel anticancer agents.

Case Study:
A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of bromo-substituted propenoates, demonstrating their efficacy in inhibiting tumor growth in vitro and in vivo models .

2. Anti-inflammatory Properties
Compounds with similar structural motifs have been reported to possess anti-inflammatory effects. The incorporation of the bromo group may enhance the compound's interaction with specific biological targets involved in inflammatory pathways.

Case Study:
Research published in Pharmaceutical Biology indicated that certain ethyl esters exhibited significant anti-inflammatory activity by modulating cytokine production .

Agricultural Applications

1. Herbicide Development
The unique structure of this compound suggests potential use as a herbicide. The bromo substitution may enhance herbicidal activity against specific weed species.

Case Study:
A patent application described the synthesis of bromo-substituted compounds for use as herbicides, demonstrating their effectiveness in controlling resistant weed populations .

Materials Science Applications

1. Polymer Chemistry
The compound's ability to participate in polymerization reactions can be explored for developing novel materials with specific properties. Its structure allows for functionalization that can lead to materials with enhanced thermal stability or mechanical strength.

Case Study:
Research has shown that incorporating bromo-substituted compounds into polymer matrices can significantly improve material properties, making them suitable for high-performance applications .

Data Tables

Application Area Potential Uses Relevant Studies/Patents
Medicinal ChemistryAnticancer agents, anti-inflammatory drugsJournal of Medicinal Chemistry , Pharmaceutical Biology
AgricultureHerbicidesPatent Application on herbicidal compounds
Materials SciencePolymer additivesResearch on polymer enhancements

Comparison with Similar Compounds

Ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate (CAS 1234846-63-9)

  • Structure: Similar α,β-unsaturated ester backbone but replaces the Boc-aminoethyloxy group with a fluorine atom at the 4-position of the phenyl ring.
  • Properties :
    • Molecular Weight : 273.11 g/mol vs. ~422.27 g/mol (target compound).
    • Reactivity : The electron-withdrawing fluorine atom increases electrophilicity of the α,β-unsaturated system compared to the Boc group’s electron-donating effect .
  • Applications : Used in Suzuki-Miyaura cross-coupling reactions due to bromo substituent .

Ethyl (2Z)-3-phenylprop-2-enoate

  • Structure: Lacks halogen and aminoethyloxy substituents; highlights the role of E/Z isomerism.
  • Properties :
    • Isomer Stability : The (2E) configuration in the target compound enhances conjugation and thermal stability compared to (2Z) isomers .

Table 1: Comparison of Halogenated Propenoates

Compound Molecular Weight (g/mol) Substituents Key Reactivity
Target Compound ~422.27 3-Br, Boc-aminoethyloxy Boc deprotection, SNAr
Ethyl (2E)-3-(2-bromo-4-fluorophenyl) 273.11 2-Br, 4-F Cross-coupling reactions
Ethyl (2Z)-3-phenylprop-2-enoate 176.21 Phenyl Conjugate additions

Propenoate Derivatives with Amino-Protecting Groups

tert-Butyl (2E)-3-(2-formylphenyl)prop-2-enoate (CAS 103890-69-3)

  • Structure : Shares the Boc-like tert-butyl ester but substitutes the bromo group with a formyl moiety.
  • Synthesis : Formyl groups enable further functionalization (e.g., condensation reactions), contrasting with the bromo group’s role in cross-coupling .

Tienoxolol Hydrochloride

  • Structure: Contains a tert-butylamino group and a benzoate ester.
  • Properties :
    • Bioactivity : Demonstrates antihypertensive properties, suggesting Boc-protected amines in the target compound may enhance pharmacological stability .

Table 2: Amino-Protected Propenoates

Compound Protecting Group Key Functional Group Applications
Target Compound Boc 3-Bromo-phenyl Intermediate synthesis
Tienoxolol Hydrochloride tert-Butylamine Benzoate ester Antihypertensive drug
tert-Butyl (2E)-3-(2-formylphenyl) tert-Butyl Formylphenyl Multistep organic synthesis

Brominated Heterocyclic Analogs

Ethyl 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

  • Structure: Benzoxazine ring instead of propenoate backbone; retains bromo substituent.
  • Synthesis: Prepared via nucleophilic substitution between 2-amino-4-bromophenol and ethyl 2,3-dibromopropanoate, highlighting bromo’s role in directing reactivity .

Key Insight: Bromo substituents in aromatic systems enhance electrophilicity but may reduce solubility compared to non-halogenated analogs.

Propenoates with Cyano/Ethoxycarbonyl Substituents

Ethyl 2-(2-Cyano-2-ethoxycarbonylethenyl)amino Derivatives

  • Structure: Feature cyano and ethoxycarbonyl groups instead of Boc-aminoethyloxy.
  • Applications: Serve as precursors for N-protected heterocycles (e.g., pyridopyrimidinones), emphasizing the role of electron-withdrawing groups in cyclization .

Table 3: Functional Group Impact on Reactivity

Compound Type Functional Groups Reactivity Profile
Target Compound Boc-aminoethyloxy, Br Deprotection, SNAr
Cyano/Ethoxycarbonyl CN, COOEt Cyclization, nucleophilic attack
Halogen-only Br, F Cross-coupling, electrophilic substitution

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